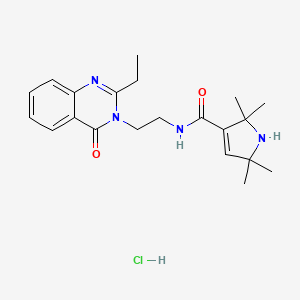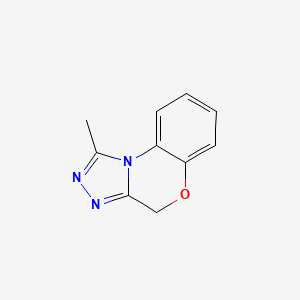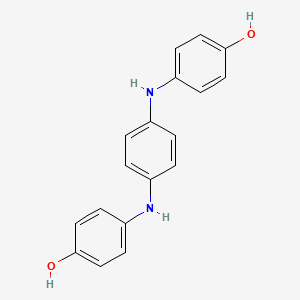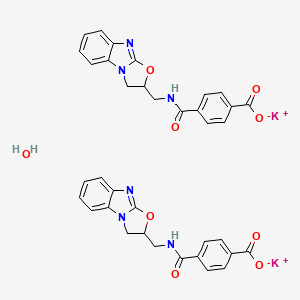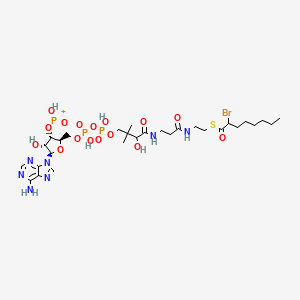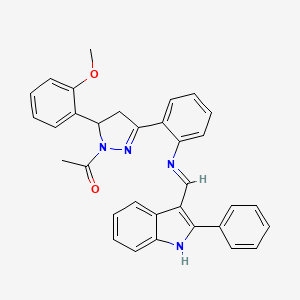
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- is a chemical compound known for its unique structure and properties. This compound features a cyclopentanol ring substituted with a 4-phenyl-1-piperidinyl group. The trans-(±)- notation indicates that the compound exists as a racemic mixture of two enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- typically involves the reaction of cyclopentanol with 4-phenyl-1-piperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentanol derivatives and piperidine-substituted molecules. Examples are:
- Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, (1R,2R)-rel-
- (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol
Uniqueness
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- is unique due to its specific structural configuration and the presence of both cyclopentanol and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
112611-57-1 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C16H23NO/c18-16-8-4-7-15(16)17-11-9-14(10-12-17)13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t15-,16-/m1/s1 |
InChI Key |
ZCHXQEYBMVFQQT-HZPDHXFCSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(C1)O)N2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


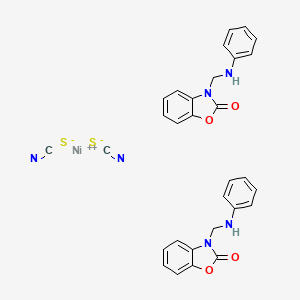
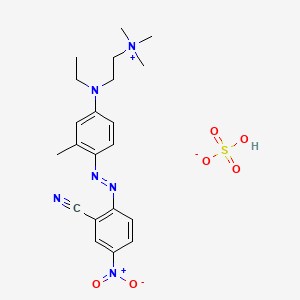

![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)


